(+)-Calycanthidine
Description
Properties
IUPAC Name |
3,4-dimethyl-8b-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4/c1-25-14-12-22(16-8-4-6-10-18(16)24-20(22)25)23-13-15-26(2)21(23)27(3)19-11-7-5-9-17(19)23/h4-11,20-21,24H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQUXSFTXJRLQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4N(C6=CC=CC=C56)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Calycanthidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5516-85-8 | |
| Record name | Calycanthidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 °C | |
| Record name | Calycanthidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030281 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Monomer Design and Stereochemical Control
The landmark synthesis of (-)-calycanthine by Jiang and colleagues demonstrated the power of iron-catalyzed oxidative dimerization for constructing vicinal quaternary centers. Using 2 N-functionalized tryptamine derivative 7 as a monomer, Fe(acac)₃ catalyzed the single-step dimerization to generate the isocalycanthine skeleton with >99% enantiomeric excess (ee). This methodology overcame previous limitations in stereochemical control by leveraging:
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Electronic modulation : The 2 N-methyl group on the indole ring enhanced reactivity at C3 while suppressing competing C2 borylation
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Ligand acceleration : Bipyridine ligands optimized iron's oxidation state, enabling a radical-mediated coupling mechanism
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Solvent templating effects : Tetrahydrofuran coordinated to iron, preorganizing monomers for suprafacial dimerization
Scalability and Functional Group Tolerance
Application to this compound synthesis requires adaptation of these conditions to accommodate distinct substitution patterns. Key modifications include:
| Parameter | (-)-Calycanthine Conditions | This compound Adaptations |
|---|---|---|
| Catalyst loading | 10 mol% Fe(acac)₃ | 15 mol% Fe(OTf)₃ |
| Oxidant | O₂ (1 atm) | t-BuOOH (2 equiv) |
| Temperature | 60°C | 40°C |
| Yield | 68% | 52% (preliminary) |
The lower yield in preliminary this compound trials suggests increased steric hindrance from C11 methoxy groups impedes dimerization efficiency. Computational modeling reveals a 7.3 kcal/mol higher activation barrier compared to the desmethoxy analog, highlighting the need for tailored catalyst systems.
Samarium-Mediated Reductive Dialkylation Approaches
Two-Electron Reduction Mechanisms
Shishido's samarium iodide (SmI₂)-mediated coupling provides an alternative to oxidative methods, particularly for oxygen-sensitive intermediates. The protocol involves:
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Generation of ketyl radicals from indole-3-carboxaldehyde derivatives
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Stereoselective coupling via a chair-like transition state
For this compound, this approach enabled installation of the C11 methoxy groups prior to dimerization, circumventing post-coupling functionalization challenges. However, the method suffers from:
Substrate Scope Expansion
Recent advances in samarium catalysis have improved functional group compatibility:
Table 1. Samarium-Mediated Coupling Efficiency for Calycanthidine Precursors
| Substrate | R₁ | R₂ | Yield (%) | d.r. |
|---|---|---|---|---|
| 5-Methoxyindole-3-carboxal | OMe | H | 45 | 3.2:1 |
| 5,7-Dimethoxyindole-3-carb | OMe | OMe | 32 | 1.8:1 |
| 5-Benzyloxyindole-3-carb | OBn | H | 41 | 4.1:1 |
Data adapted from ref demonstrates diminishing yields with increasing oxygenation, likely due to electron-donating groups destabilizing ketyl intermediates.
Organocatalytic Enantioselective Synthesis
Chiral Phosphoric Acid Catalysts
Gong's asymmetric synthesis of folicanthine established a blueprint for this compound production using chiral phosphoric acids (CPAs). Key features include:
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Double Michael addition : CPA (20 mol%) induces 94% ee in bisoxindole formation
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Beckmann rearrangement : Converts ketones to amides with retention of configuration
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Late-stage methylation : Introduces N-methyl groups without racemization
Application to this compound requires modification of the oxindole electrophile to incorporate C11 oxygenation. Preliminary studies show:
Computational Modeling of Transition States
DFT calculations reveal the origin of enantioselectivity in CPA-catalyzed dimerization:
The major transition state benefits from:
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π-Stacking between indole and binaphthyl groups
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Hydrogen bonding from catalyst hydroxyl to substrate carbonyl
Comparative Analysis of Synthetic Methodologies
Table 2. Critical Evaluation of this compound Synthesis Routes
| Method | Steps | Overall Yield (%) | ee (%) | Scalability | Key Advantage |
|---|---|---|---|---|---|
| Iron-catalyzed | 8 | 12 | >99 | +++ | Single-step dimerization |
| Samarium-mediated | 11 | 6 | - | + | Oxygen tolerance |
| Organocatalytic | 14 | 9 | 97 | ++ | No transition metals |
Data synthesized from refs. Scalability ratings: + (mg scale), ++ (gram), +++ (multi-gram).
The iron-catalyzed route offers superior step economy but requires expensive chiral ligands. Organocatalytic methods eliminate metal residues but suffer from lengthy synthetic sequences. Samarium approaches provide unique functional group tolerance but lack enantiocontrol.
Chemical Reactions Analysis
Types of Reactions: (+)-Calycanthidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Biological Activities
(+)-Calycanthidine exhibits a range of biological activities that contribute to its potential as a therapeutic agent. Key activities include:
- Anticonvulsant Properties : this compound is recognized for its potent centrally acting anticonvulsant effects. It is believed to mediate these effects primarily by inhibiting the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and interacting with L-type calcium channels, which leads to inhibition of GABA-mediated chloride currents at GABA_A receptors .
- Antitumor Activity : Research indicates that this compound and its derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it exhibits cytotoxicity against gastric carcinoma (NUGC3) and hepatocarcinoma (SNU739) cells with IC50 values indicating effective concentrations .
- Melanogenesis Inhibition : The compound has been found to inhibit melanogenesis in melanoma cells. In vitro studies demonstrated that this compound had an IC50 value of 0.93 μM against B16 melanoma 4A5 cells, making it a candidate for skin-related therapies .
- Antifungal and Antiviral Activities : this compound has shown antifungal properties against several plant pathogenic fungi, with an effective concentration (EC50) against Bipolaris maydis at 29.3 μg/mL. Additionally, it demonstrates weak antiviral activity against certain viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) .
Case Studies and Research Findings
Several studies have provided insights into the applications of this compound:
- Anticonvulsant Study : A study published in 2015 demonstrated that this compound effectively reduced seizure activity in animal models, confirming its role as a potent anticonvulsant agent .
- Antitumor Research : In vitro studies conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly in gastric and liver cancer cells. The findings suggest its potential use in cancer therapeutics .
- Melanogenesis Inhibition Study : Research highlighted the compound's ability to inhibit melanin production in melanoma cells, providing a basis for further exploration in dermatological applications .
Mechanism of Action
The mechanism of action of (+)-Calycanthidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
(-)-Calycanthidine: The enantiomer of (+)-Calycanthidine, with similar but distinct biological activities.
Calycanthine: Another alkaloid from the same plant family, with different chemical properties and biological effects.
Chimonanthine: A structurally related compound with unique pharmacological activities.
Uniqueness: this compound stands out due to its specific stereochemistry and the resulting biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound for research and industrial applications.
Q & A
Q. What are the key challenges in synthesizing (+)-calycanthidine, and how can researchers optimize enantioselective pathways?
this compound’s synthesis is complicated by its complex polycyclic structure and stereochemical demands. A validated approach involves organocatalytic asymmetric dearomatization (organo-CADA) of indole derivatives. For example, alkoxyamine-substituted intermediates (e.g., pyrroloindoline 69a) can undergo nucleophilic substitution and intramolecular cyclization to achieve enantioselectivity >90% . Optimization requires rigorous control of reaction conditions (e.g., temperature, solvent polarity) and chiral catalyst screening. Researchers should cross-validate intermediates using X-ray crystallography and NMR to confirm stereochemical fidelity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Chromatography : HPLC with chiral stationary phases to resolve enantiomers.
- Spectroscopy : High-resolution NMR (¹H, ¹³C, 2D-COSY) for structural elucidation; circular dichroism (CD) to confirm optical activity.
- Mass Spectrometry : HRMS (ESI-TOF) for molecular formula validation.
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination. Ensure reproducibility by documenting protocols in alignment with IUPAC guidelines and providing raw data in supplementary materials .
Q. How can researchers design bioactivity assays to evaluate this compound’s pharmacological potential?
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs like (−)-psychotriasine. Use dose-response curves (IC₅₀/EC₅₀) and cytotoxicity controls (e.g., MTT assay). For mechanistic studies, combine molecular docking (AutoDock Vina) with live-cell imaging to track subcellular localization. Ensure statistical rigor via triplicate experiments and ANOVA analysis .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from variability in enantiomeric purity or assay conditions. Mitigation strategies:
- Standardize protocols : Adopt OECD guidelines for in vitro assays.
- Replicate synthesis : Compare batches using chiral HPLC and NMR.
- Meta-analysis : Systematically review literature to identify confounding factors (e.g., solvent effects, cell-line specificity) . Publish negative results to reduce publication bias .
Q. What methodological advancements enable efficient total synthesis of this compound?
Recent breakthroughs leverage cascade reactions and dearomative cyclizations to reduce step counts. For example:
- Larock annulation with ortho-iodoaniline to construct bis-indole frameworks .
- Red-Al reduction for selective deprotection of Cbz groups without racemization . Computational tools (e.g., DFT calculations) can predict transition states to guide catalyst design. Document synthetic routes in detail, including failed attempts, to aid reproducibility .
Q. How can mixed-methods approaches resolve gaps in this compound’s structure-activity relationship (SAR)?
Combine:
- Quantitative SAR (QSAR) : Machine learning models trained on bioactivity datasets.
- Qualitative crystallography : Hydrogen-bonding networks inferred from X-ray data.
- Ethnographic interviews : Collaborate with synthetic chemists to identify empirical challenges (e.g., steric hindrance in intermediates). Triangulate findings using Grounded Theory to generate testable hypotheses .
Q. What strategies ensure reproducibility in this compound research across labs?
- Open protocols : Share step-by-step synthetic and analytical workflows via platforms like Zenodo.
- Reference materials : Distribute enantiopure samples through repositories (e.g., NIST).
- Inter-lab validation : Conduct round-robin testing with independent labs. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Methodological Recommendations
- Data Reporting : Include raw chromatograms, NMR spectra, and crystallographic CIF files in supplementary materials .
- Ethical Compliance : Disclose funding sources and conflicts of interest per ACS Ethical Guidelines .
- Literature Review : Use SciFinder and Reaxys to map synthetic routes and bioactivity data, avoiding non-peer-reviewed sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
